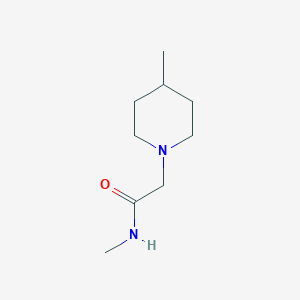

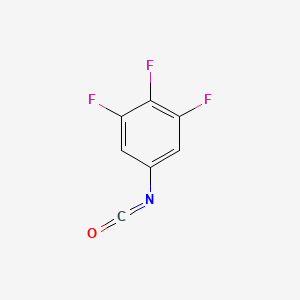

N-methyl-2-(4-methylpiperidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives involves various strategies, including the use of chiral amino acids to introduce alkyl and aryl substituents, amidification reactions, and the use of phase transfer catalysts. For example, the synthesis of kappa-opioid agonists involved the introduction of substituents at the carbon adjacent to the amide nitrogen and the use of racemic or chiral amino acids . Another approach involved the acetylation of N-methylaniline followed by esterification and ester interchange steps to produce 2-hydroxy-N-methyl-N-phenyl-acetamide .

Molecular Structure Analysis

Conformational analysis plays a crucial role in the development of potent opioid kappa agonists. The ability of compounds to adopt a conformation similar to known agonists, such as U-50488, is essential for their activity . The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques, including IR, MS, and NMR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include N-alkylation, N-acylation, and amidification. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized through the reaction of N-methylchloroacetamide with 4-phenoxyphenol . In another study, N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are not explicitly discussed in the provided papers. However, the biological evaluation of these compounds suggests that they have the necessary stability and bioavailability to exhibit their intended effects, such as analgesic effects in animal models and antiallergic potency .

Applications De Recherche Scientifique

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including N-methylacetamide and its related compounds, have been studied for their biological effects. Kennedy (2001) provides an updated review on the toxicology and biological consequences of exposure to acetamide and its derivatives. This review highlights the commercial importance of these chemicals and the significant body of knowledge regarding their biological effects in humans, emphasizing the need to consider each chemical's data separately due to the qualitative and quantitative variation in biological responses among these compounds (Kennedy, 2001).

Role in Anesthesia and Analgesia

Compounds related to N-methyl-2-(4-methylpiperidin-1-yl)acetamide, such as ketamine, have been extensively studied for their anesthetic and analgesic properties. Ketamine, an NMDA receptor antagonist, has been used in clinical settings for its short-acting analgesic effects. Schmid et al. (1999) review the efficacy of low-dose ketamine in managing acute postoperative pain, highlighting its potential as an adjunct to other analgesic agents to improve postoperative pain management and reduce opioid-related adverse effects (Schmid, Sandler, & Katz, 1999).

Antidepressant Effects

The potential antidepressant effects of NMDA receptor antagonists, such as ketamine, have garnered increasing attention. Yang et al. (2012) discuss the future of researching AMPA receptor agonists for depression treatment, suggesting a bright research future for developing novel antidepressants with rapid-acting and robust therapeutic effects, similar to those observed with ketamine but potentially with fewer adverse effects (Yang et al., 2012).

Synthesis and Chemical Reactivity

On the synthetic front, the chemical reactivity and preparation methods of related compounds, such as 2-cyano-N-(2-hydroxyethyl) acetamide, are crucial for understanding the broader applications of this compound in heterocyclic synthesis. Gouda et al. (2015) provide a comprehensive survey on the preparation methods and chemical reactivity of such compounds, highlighting their importance as intermediates in synthesizing various useful and novel heterocyclic systems (Gouda et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-2-(4-methylpiperidin-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8-3-5-11(6-4-8)7-9(12)10-2/h8H,3-7H2,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSITFWMUQEBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)